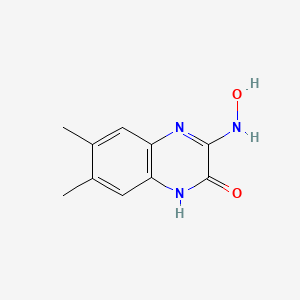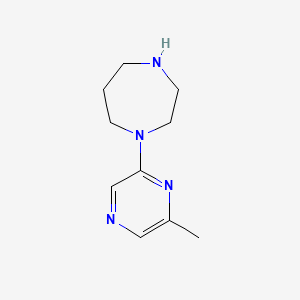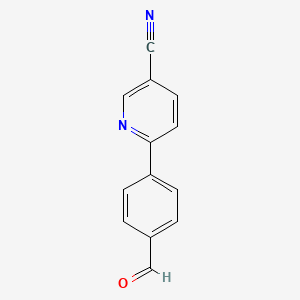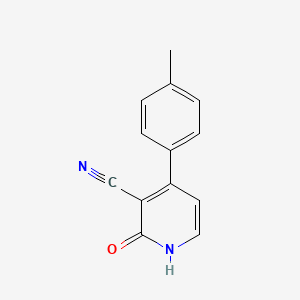
3-(Hydroxyamino)-6,7-dimethylquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxyamino)-6,7-dimethylquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C10H11N3O2 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antidepressant Properties
A novel series of quinoxaline derivatives, including the 3-(hydroxyamino)-6,7-dimethylquinoxalin-2(1H)-one structure, were studied for their potential as antidepressants. These compounds demonstrated significant activity as 5-HT3 receptor antagonists, a promising target for antidepressant action. Notably, compounds with higher antagonist activity showed marked antidepressant-like effects in behavioral tests, highlighting their potential in mental health therapeutics (Mahesh et al., 2011).
Antibacterial Activity
Quinoxaline derivatives have been synthesized and evaluated for their antibacterial properties. One such derivative is 3-hydrazinoquinoxalin-2(1H)-one, which serves as a precursor for other biologically active compounds. Among these, certain derivatives demonstrated effective antibacterial properties, comparable to streptomycin, indicating their potential in addressing bacterial infections (Ajani et al., 2009).
Antimicrobial Investigation
Research into 6,7-dimethylquinoxaline derivatives, a category that includes this compound, has revealed notable antimicrobial activities. These studies have particularly focused on the antimicrobial potency of various side chains and the chemical behavior of related compounds, underscoring the significance of quinoxaline derivatives in developing new antimicrobial agents (El-Gaby et al., 2002).
Potential in Alzheimer's Therapy
The structural class of 3-hydroxy-4-(1H)-pyridinones, to which this compound belongs, has been explored for its potential in treating Alzheimer's disease. These compounds are being investigated for their ability to interact with metal ions, a critical factor in the development of Alzheimer's. Their properties as metal chelators and antioxidants make them promising candidates for targeting metal-overloaded amyloid plaques in the brain (Scott et al., 2011).
Sigma-2 Receptor Probe
Compounds structurally related to this compound have been utilized in the development of novel sigma-2 receptor probes. These compounds have demonstrated high affinity for sigma-2 receptors, an important target in neuropharmacology and cancer research. The research into these compounds aids in understanding the sigma-2 receptor's role and potential therapeutic applications (Xu et al., 2005).
Anticancer Agents
Quinoxaline derivatives, including this compound, have been synthesized and evaluated as potential anticancer agents. Some derivatives have shown promising results in inhibiting the growth of cancer cells. The detailed study of their structural and biological properties contributes to the development of new therapeutic options for cancer treatment (Matiadis et al., 2013).
Propriétés
IUPAC Name |
3-(hydroxyamino)-6,7-dimethyl-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-5-3-7-8(4-6(5)2)12-10(14)9(11-7)13-15/h3-4,15H,1-2H3,(H,11,13)(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKZJPKJRSYNSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=O)N2)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594761 |
Source


|
| Record name | 3-(Hydroxyamino)-6,7-dimethylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937601-74-6 |
Source


|
| Record name | 3-(Hydroxyamino)-6,7-dimethyl-2(1H)-quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Hydroxyamino)-6,7-dimethylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1320514.png)
![Ethyl 2'-formyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B1320516.png)
![3-[5-(Trifluoromethyl)-2-pyridinyl]aniline](/img/structure/B1320517.png)




![[2-(4-Chlorophenoxy)-5-nitrophenyl]methanol](/img/structure/B1320547.png)

![1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride](/img/structure/B1320550.png)

